3-Ethyl-3-methylglutaric anhydride

CAS No.: 6970-57-6

Cat. No.: VC3696975

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6970-57-6 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 4-ethyl-4-methyloxane-2,6-dione |

| Standard InChI | InChI=1S/C8H12O3/c1-3-8(2)4-6(9)11-7(10)5-8/h3-5H2,1-2H3 |

| Standard InChI Key | VSVZSLYJGKSCBI-UHFFFAOYSA-N |

| SMILES | CCC1(CC(=O)OC(=O)C1)C |

| Canonical SMILES | CCC1(CC(=O)OC(=O)C1)C |

Introduction

Chemical Identity and Structure

Basic Information

3-Ethyl-3-methylglutaric anhydride is identified by the CAS Registry Number 6970-57-6 and has the IUPAC Standard InChIKey VSVZSLYJGKSCBI-UHFFFAOYSA-N . The compound is also known by several alternative names, including:

-

β-Methyl-β-ethylglutaric anhydride

-

2H-Pyran-2,6(3H)-dione, 4-ethyldihydro-4-methyl-

-

4-Ethyl-4-methyldihydro-2H-pyran-2,6(3H)-dione

-

3-Ethyl-3-methylpentanedioic acid anhydride

Table 1: Basic Chemical Identification Data for 3-Ethyl-3-methylglutaric anhydride

| Parameter | Value |

|---|---|

| Common Name | 3-Ethyl-3-methylglutaric anhydride |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.1791 g/mol |

| CAS Registry Number | 6970-57-6 |

| EINECS | 230-194-4 |

| IUPAC Standard InChIKey | VSVZSLYJGKSCBI-UHFFFAOYSA-N |

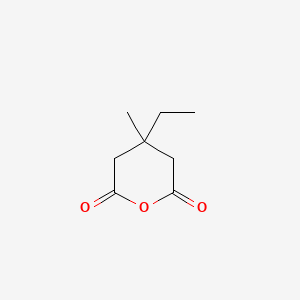

Chemical Structure

The compound features a six-membered heterocyclic ring with an oxygen atom and two carbonyl groups in positions 2 and 6, forming the anhydride functionality. The structure contains a quaternary carbon at position 4 substituted with ethyl and methyl groups . The chemical structure can be represented as a 2H-pyran-2,6(3H)-dione with substituents at the 4-position.

The compound's structure contributes to its reactivity profile, particularly in nucleophilic reactions targeting the anhydride functional group. The quaternary carbon bearing ethyl and methyl substituents introduces steric hindrance that may influence the compound's reactivity compared to unsubstituted glutaric anhydride.

Synthesis and Preparation

Documented Synthesis Routes

The primary documented synthesis method for 3-Ethyl-3-methylglutaric anhydride involves the reaction of 3-Ethyl-3-methylglutaric acid with acetic anhydride . This dehydration reaction is a common approach for converting dicarboxylic acids to their corresponding cyclic anhydrides:

The reaction proceeds through the initial formation of a mixed anhydride intermediate, followed by intramolecular cyclization to yield the desired cyclic anhydride structure. The driving force for this reaction is the thermodynamic stability gained through formation of the cyclic structure and the elimination of acetic acid as a byproduct.

The synthesis of 3-Ethyl-3-methylglutaric anhydride has been documented in scientific literature dating back to the early 20th century. A notable early reference comes from Thole and Thorpe, published in the Journal of the Chemical Society in 1911 (vol. 99, p. 440) . This historical reference suggests that the compound has been of interest to organic chemists for over a century, highlighting its fundamental importance in organic chemistry research.

The preparation methods described in these early publications likely form the foundation for modern synthetic approaches to this compound, demonstrating the enduring relevance of these early chemical investigations.

Analytical Characterization

Spectroscopic Properties

The primary spectroscopic data available for 3-Ethyl-3-methylglutaric anhydride relates to its infrared (IR) spectrum. The National Institute of Standards and Technology (NIST) maintains reference IR spectral data for this compound in gas phase . The IR spectrum would typically show characteristic absorption bands associated with the anhydride functional group, including:

-

Strong C=O stretching bands in the 1800-1760 cm⁻¹ region, typically appearing as a doublet due to the two carbonyl groups in the anhydride

-

C-O-C asymmetric stretching vibrations in the 1200-1150 cm⁻¹ region

-

C-O-C symmetric stretching vibrations around 900-850 cm⁻¹

The IR spectrum serves as a valuable fingerprint for identifying and characterizing the compound, particularly for confirming the presence of the anhydride functional group.

Structural Confirmation

The structure of 3-Ethyl-3-methylglutaric anhydride has been confirmed through various analytical techniques, as evidenced by its inclusion in the NIST WebBook database . The compound's structural data is available in various formats, including:

-

2D molecular structure files (Mol files)

-

Computed 3D structure files (SD files)

-

Interactive 3D structure visualization through HTML5/JavaScript interfaces

These structural representations provide valuable information about the compound's geometry, bond angles, and spatial arrangement, which are crucial for understanding its chemical behavior and reactivity patterns.

Related Compounds

Parent Acid: 3-Ethyl-3-methylglutaric Acid

The most directly related compound to 3-Ethyl-3-methylglutaric anhydride is its parent dicarboxylic acid, 3-Ethyl-3-methylglutaric acid (CAS: 5345-01-7). This acid has the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 . The relationship between the anhydride and the acid is particularly important, as the anhydride can be readily hydrolyzed to form the acid, while the acid can be dehydrated to form the anhydride.

Table 3: Properties of Related Compound 3-Ethyl-3-methylglutaric Acid

The acid form exhibits notably different physical properties from the anhydride, particularly in terms of melting point, solubility, and reactive functional groups. The conversion between these two forms represents a fundamental organic chemistry transformation with implications for synthetic applications.

Chemical Reactivity and Applications

Reactivity Profile

Based on its chemical structure, 3-Ethyl-3-methylglutaric anhydride would be expected to demonstrate reactivity typical of cyclic anhydrides. The anhydride functional group is susceptible to nucleophilic attack, particularly by water, alcohols, and amines, leading to ring-opening reactions.

Key reactive transformations likely include:

-

Hydrolysis to form 3-Ethyl-3-methylglutaric acid

-

Alcoholysis to form mono- or diesters

-

Aminolysis to form mono- or diamides

-

Reactions with organometallic reagents to form ketones

The presence of the quaternary carbon with ethyl and methyl substituents would influence the reactivity by introducing steric effects that could impact the approach of nucleophiles to the carbonyl centers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume